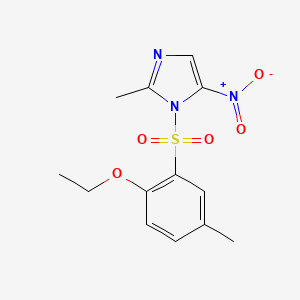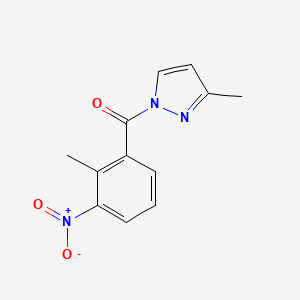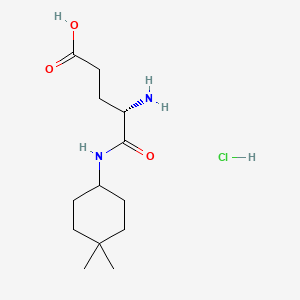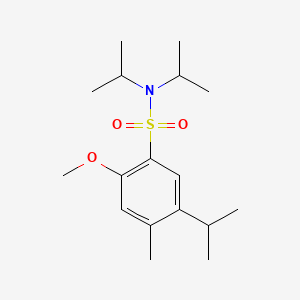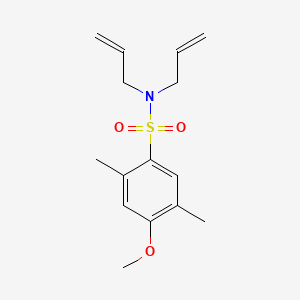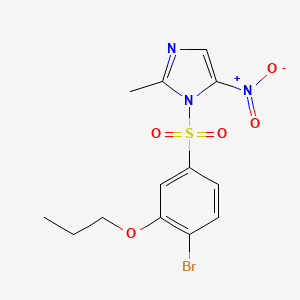
1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole, also known as BPS-5, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure and potential applications in various fields of study.
Mécanisme D'action
The mechanism of action of 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins within the body. This inhibition can lead to a variety of biochemical and physiological effects, including changes in cellular signaling pathways and alterations in gene expression.
Biochemical and Physiological Effects:
1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of certain cancer cells, reduce inflammation, and modulate immune system function. Additionally, this compound has been shown to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole in laboratory experiments is its high level of specificity and selectivity. This compound has been shown to have a low level of toxicity and minimal off-target effects, making it an ideal tool for studying specific biological processes. However, one limitation of using 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole in laboratory experiments is its relatively high cost, which can limit its accessibility to researchers.
Orientations Futures
There are a number of potential future directions for research involving 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole, including the development of new therapeutic agents for various diseases, the identification of new protein-protein interactions, and the exploration of new applications in medical imaging. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of study.
Méthodes De Synthèse
The synthesis of 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole involves a multi-step process that begins with the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with 2-methyl-5-nitroimidazole in the presence of a base. This reaction results in the formation of 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole as the final product.
Applications De Recherche Scientifique
1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has been extensively studied for its potential use in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been shown to have a variety of potential applications, including as a tool for studying protein-protein interactions, as a potential therapeutic agent for various diseases, and as a potential diagnostic tool in medical imaging.
Propriétés
IUPAC Name |
1-(4-bromo-3-propoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O5S/c1-3-6-22-12-7-10(4-5-11(12)14)23(20,21)16-9(2)15-8-13(16)17(18)19/h4-5,7-8H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHILZODVOGHFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{methyl[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid](/img/structure/B7456311.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide](/img/structure/B7456319.png)
![N-cyclohexyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456331.png)
![2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-3-prop-2-enylquinazolin-4-one](/img/structure/B7456343.png)
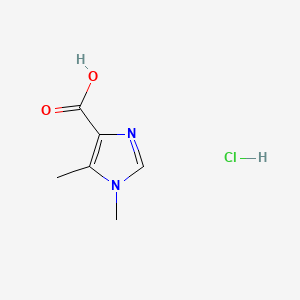
![4-Chloro-2-nitropyrazolo[1,5-A]pyrazine](/img/structure/B7456346.png)

